molecular formula C15H13ClN2O2 B11341199 5-chloro-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole

5-chloro-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11341199
M. Wt: 288.73 g/mol
InChI Key: PYBJMDTZVPMBFE-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a chloro group at the 5th position, a methoxyphenoxy group at the 2nd position, and a benzodiazole core structure. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves the reaction of 5-chloro-2-methylbenzoxazole with 3-methoxyphenol. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N-methyl-2-pyrrolidone (NMP). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole: Similar structure but with a different position of the methoxy group.

    5-Chloro-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole: Another isomer with the methoxy group at the 4th position.

    5-Chloro-2-[(3-hydroxyphenoxy)methyl]-1H-1,3-benzodiazole: Similar compound with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 5-chloro-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3rd position enhances its potential biological activity and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

6-chloro-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2O2/c1-19-11-3-2-4-12(8-11)20-9-15-17-13-6-5-10(16)7-14(13)18-15/h2-8H,9H2,1H3,(H,17,18)

InChI Key

PYBJMDTZVPMBFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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